7-Bromo-2,2-difluorocycloheptan-1-one chemical properties
7-Bromo-2,2-difluorocycloheptan-1-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Potential of 7-Bromo-2,2-difluorocycloheptan-1-one
Abstract
This technical guide provides a comprehensive analysis of the predicted chemical properties, reactivity, and synthetic utility of 7-Bromo-2,2-difluorocycloheptan-1-one. As a specialized chemical entity, direct experimental literature on this specific molecule is not publicly available. Therefore, this document synthesizes information from foundational principles of physical organic chemistry and extensive data on analogous α-haloketones and fluorinated carbocycles to construct a reliable profile. The guide explores its molecular structure, proposed synthetic pathways, and detailed characterization methods. A core focus is placed on its reactivity, highlighting the synthetic opportunities presented by the α-bromo and gem-difluoro functionalities adjacent to the carbonyl group. This molecule is presented as a potentially valuable building block for drug discovery and medicinal chemistry, offering a unique scaffold for the synthesis of novel, complex organic compounds.
Introduction: A Multifunctional Synthetic Building Block
7-Bromo-2,2-difluorocycloheptan-1-one is a synthetic organic compound featuring a seven-membered carbocyclic core. Its structure is distinguished by three key functional groups: a ketone, a geminal difluoride group at the C2 position, and a bromine atom at the C7 position. Both the bromine and the difluoro group are alpha to the carbonyl, a configuration that imparts unique and synthetically valuable reactivity.
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine substitution can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity, ultimately improving its pharmacokinetic and pharmacodynamic profile[1]. The gem-difluoro motif, in particular, is a bioisostere for a carbonyl or ether oxygen and can lock the conformation of a molecule.
Simultaneously, the α-haloketone moiety is a classic and powerful functional group in organic synthesis. It serves as a versatile electrophile, enabling a wide range of transformations including nucleophilic substitutions, eliminations, and characteristic rearrangements[2]. The presence of both these features in a single, conformationally flexible seven-membered ring makes 7-Bromo-2,2-difluorocycloheptan-1-one a compelling, albeit underexplored, building block for generating diverse and novel molecular scaffolds.
This guide aims to provide researchers, scientists, and drug development professionals with a thorough technical overview of the expected properties and chemical behavior of this compound, thereby facilitating its potential application in synthetic programs.
Molecular Structure and Predicted Physicochemical Properties
While experimental data is not available, the fundamental physicochemical properties of 7-Bromo-2,2-difluorocycloheptan-1-one can be reliably predicted.
Table 1: Structural and Basic Information [3]
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉BrF₂O |
| Molecular Weight | 226.98 g/mol |
| Monoisotopic Mass | 225.98048 Da |
| SMILES | C1CCC(C(=O)C(C1)Br)(F)F |
| InChI | InChI=1S/C7H9BrF2O/c8-5-3-1-2-4-7(9,10)6(5)11/h5H,1-4H2 |
| InChIKey | ZYHCUKSJEUOVTH-UHFFFAOYSA-N |
The molecule's polarity is dominated by the carbonyl group and the electronegative halogen atoms. The presence of the gem-difluoro and bromo substituents significantly increases the molecular weight compared to the parent cycloheptanone, suggesting a higher boiling point and lower volatility. It is expected to be soluble in common organic solvents like dichloromethane, THF, and ethyl acetate.
Table 2: Predicted Physicochemical and Mass Spectrometry Data [3]
| Property | Predicted Value | Notes |
|---|---|---|
| XlogP | 2.7 | Indicates moderate lipophilicity. |
| [M+H]⁺ (m/z) | 226.98776 | Predicted m/z for the protonated molecule. |
| [M+Na]⁺ (m/z) | 248.96970 | Predicted m/z for the sodium adduct. |
Proposed Synthesis and Spectroscopic Characterization
The synthesis of 7-Bromo-2,2-difluorocycloheptan-1-one can be envisioned through logical sequences starting from cycloheptanone. The order of the halogenation steps is a key consideration.
Proposed Synthetic Pathways
A plausible synthetic strategy involves the initial α,α-difluorination of cycloheptanone, followed by a selective α-bromination.
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Step 1: α,α-Difluorination. The conversion of a ketone to a gem-difluoride can be achieved using deoxofluorinating reagents like Deoxo-Fluor[4]. However, a more direct route from the ketone involves electrophilic fluorinating agents. The reaction of cycloheptanone's enolate or enol with an agent like Selectfluor® would likely yield a mixture of mono- and difluorinated products, from which 2,2-difluorocycloheptanone could be isolated[5].
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Step 2: α-Bromination. The resulting 2,2-difluorocycloheptanone possesses an enolizable proton at the C7 position. Standard acid- or base-promoted bromination with an electrophilic bromine source (e.g., Br₂, N-bromosuccinimide) would introduce the bromine atom at this position[2]. The electron-withdrawing nature of the adjacent difluoro group may influence the rate of enolization.
Caption: Proposed synthesis of 7-Bromo-2,2-difluorocycloheptan-1-one.
Expected Spectroscopic Signatures
The structure of the target compound could be unequivocally confirmed using a combination of modern spectroscopic techniques.
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¹⁹F NMR: This is the most diagnostic technique. The two fluorine atoms are chemically equivalent and would appear as a singlet. Based on data for similar 2,2-difluoro-1,3-diones, the chemical shift is expected in the range of -115 to -135 ppm (referenced to CFCl₃)[5][6].
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¹H NMR: The spectrum would be complex due to the cycloheptane ring protons. The most downfield signal would likely be the proton at C7 (-CHBr-), appearing as a multiplet. The remaining twelve protons on the ring would appear as a series of overlapping multiplets in the aliphatic region.
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¹³C NMR: Key signals would include:
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The carbonyl carbon (C1), which would be shifted downfield and appear as a triplet due to coupling with the two fluorine atoms (¹J_CF).
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The C2 carbon (-CF₂-), which would also be a prominent triplet with a large coupling constant (¹J_CF).
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The C7 carbon (-CHBr-), appearing at a characteristic shift for a carbon bearing a bromine atom.
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The remaining four methylene carbons of the ring.
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Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ would be characteristic of the carbonyl (C=O) stretch. The electron-withdrawing effect of the adjacent halogens would likely shift this to a higher frequency compared to unsubstituted cycloheptanone.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion region with two peaks of nearly equal intensity (M and M+2), which is the definitive isotopic signature of a molecule containing one bromine atom.
Chemical Reactivity and Synthetic Utility
The synthetic value of 7-Bromo-2,2-difluorocycloheptan-1-one lies in the distinct reactivity of its functional groups, particularly the α-bromo ketone system.
Reactions at the α-Bromo Position (C7)
The C-Br bond at the C7 position is the primary site for synthetic modification.
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Nucleophilic Substitution (Sₙ2): As a secondary α-haloketone, the C7 position is an excellent electrophile for Sₙ2 reactions. A wide variety of nucleophiles—including amines, azides, thiols, and cyanides—can be used to displace the bromide, providing a straightforward route to a diverse library of 7-substituted-2,2-difluorocycloheptanones. This is a foundational method for building molecular complexity[2].
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Favorskii Rearrangement: This is a hallmark reaction of enolizable α-haloketones upon treatment with a base (e.g., alkoxides). The reaction proceeds via a cyclopropanone intermediate, which then undergoes ring-opening to yield a ring-contracted carboxylic acid derivative. In this case, treatment with a base like sodium methoxide would be expected to yield a methyl 1,1-difluorobicyclo[4.1.0]heptan-7-carboxylate derivative, which would then open to a substituted cyclohexane carboxylic acid ester. This rearrangement offers a powerful method for transforming the seven-membered ring into a highly functionalized six-membered ring.
Caption: Generalized mechanism of the Favorskii rearrangement.
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Elimination Reactions: Treatment with a non-nucleophilic, sterically hindered base could promote an E2 elimination to form 2,2-difluorocyclohept-6-en-1-one, introducing unsaturation into the ring system.
Reactions at the Carbonyl Group
The carbonyl group itself remains a site for classic ketone chemistry, though its reactivity is modulated by the adjacent electron-withdrawing difluoro group, which enhances the electrophilicity of the carbonyl carbon.
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Reduction: The ketone can be reduced to the corresponding alcohol using standard reducing agents like sodium borohydride (NaBH₄). This would create a new stereocenter, potentially allowing for diastereoselective reductions.
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Reductive Amination: The ketone can undergo reductive amination with an amine and a reducing agent (e.g., sodium triacetoxyborohydride) to form 7-bromo-2,2-difluoro-N-substituted-cycloheptan-1-amine derivatives.
Safety and Handling
While no specific safety data exists for 7-Bromo-2,2-difluorocycloheptan-1-one, its classification as an α-haloketone warrants significant precautions.
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Hazard Class: α-haloketones are typically potent lachrymators (tear-producing agents) and skin irritants[2][7]. The compound should be assumed to be toxic and corrosive.
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Handling: All manipulations should be conducted inside a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles, is mandatory.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles[8].
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Stability: While generally stable, prolonged storage, especially in the presence of moisture or light, may lead to decomposition. It is stable under normal conditions[8].
Conclusion
7-Bromo-2,2-difluorocycloheptan-1-one represents a highly promising, albeit synthetically challenging, building block for chemical research. Its unique combination of a conformationally flexible seven-membered ring, a metabolically robust gem-difluoro group, and a synthetically versatile α-bromo handle makes it an attractive starting point for the synthesis of novel chemical entities. The predictable reactivity of the α-haloketone moiety, particularly in nucleophilic substitution and Favorskii rearrangement reactions, provides reliable pathways to generate significant molecular diversity and complexity. For researchers in drug discovery and materials science, this compound offers a gateway to unexplored chemical space, with the potential to build scaffolds possessing unique steric and electronic properties.
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